molecular formula C10H18O4 B1174080 Nickel arsenide CAS No. 12255-80-0

Nickel arsenide

Cat. No.: B1174080
CAS No.: 12255-80-0
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Description

Nickel Arsenide (NiAs) is an inorganic compound with a characteristic hexagonal crystal structure (nickeline type), where each nickel atom is octahedrally coordinated to six arsenic atoms, and each arsenic atom is trigonal prismatically coordinated to six nickel atoms . This structure serves as a prototype for a group of crystalline solids and is of significant interest in fundamental materials science . In modern research, this compound is an emerging material for energy-related applications. Recent studies highlight its performance as an electrocatalyst for electrochemical water splitting. As a pre-catalyst, it transforms superficially under alkaline conditions into an active Ni-oxy/hydroxide, demonstrating high activity in the Oxygen Evolution Reaction (OER) with stability for up to 60 hours of continuous operation . It also shows notable activity for the acidic Hydrogen Evolution Reaction (HER), ranking among the most active transition metal arsenides reported to date, though with more limited stability in acidic environments . This product is supplied as a high-purity powder, with typical purity of ≥99% and available in various particle size ranges (e.g., 1-5 µm, 10-53 µm) to meet specific experimental needs . It is critical to note that this compound is highly toxic and a known human carcinogen . Appropriate safety procedures must be followed to prevent inhalation, ingestion, or skin contact. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

arsanylidynenickel
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InChI

InChI=1S/As.Ni
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
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InChI Key

UIFOTCALDQIDTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

[Ni]#[As]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

NiAs, AsNi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name nickel(III) arsenide
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DSSTOX Substance ID

DTXSID9067273
Record name Nickel arsenide (NiAs)
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Molecular Weight

133.615 g/mol
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CAS No.

12044-65-4, 12256-33-6, 27016-75-7, 1303-13-5, 12255-80-0
Record name Maucherite (Ni11As8)
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Record name Nickeline (NiAs)
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Record name Nickel arsenide (Ni5As2)
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Record name Niccolite
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Record name Nickel arsenide (NiAs)
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Record name NICCOLITE
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Advanced Synthetic Methodologies and Growth Techniques for Nickel Arsenide

Controlled Synthesis Approaches for Bulk Nickel Arsenide Materials

Synthesis of bulk this compound typically involves high-temperature methods to ensure the formation of the stable intermetallic phase.

High-Temperature Solid-State Reactions

High-temperature solid-state reactions are a common method for synthesizing bulk this compound. This technique typically involves reacting elemental nickel and arsenic at elevated temperatures in sealed environments to prevent oxidation and control stoichiometry osti.govnih.gov. The reaction between metal films, such as nickel, and substrates like GaAs at high temperatures can lead to the formation of intermetallic compounds, including nickel arsenides mdpi.com. For instance, the solid-state reaction between a nickel film and a GaAs substrate can result in the epitaxial formation of the Ni₃GaAs phase, which can decompose into binary and ternary compounds like xNiAs and Ni₃₋ₓGaAs₁₋ₓ at around 400 °C mdpi.com. The formation and decomposition temperatures can be influenced by parameters such as the initial thickness of the nickel layer mdpi.com. Studies on the solid-state reaction of nickel thin films with silicon substrates have also investigated the redistribution of arsenic during heat treatment between 400°C and 650°C, leading to the formation of nickel silicide (NiSi) researchgate.net.

Vapor Transport Synthesis

Vapor transport synthesis is a method that can be employed for the growth of crystalline materials, including those with the this compound structure. This technique involves the transport of reactive species in the gas phase, typically facilitated by a transporting agent, within a sealed ampoule under a temperature gradient. While direct information on vapor transport synthesis specifically for NiAs is limited in the provided context, similar transition metal chalcogenides and arsenides with the this compound-type hexagonal crystal structure, such as NiSe and NiTe, have been synthesized using methods like the solid-state reaction in evacuated quartz ampoules researchgate.netresearchgate.net. Chemical vapor transport (CVT) is recognized as a growth method for layered crystals, although it can sometimes result in lower crystalline quality and higher defect concentrations compared to other methods like the flux zone technique 2dsemiconductors.com.

Hydrothermal Reduction Methods

Hydrothermal reduction methods offer a route for synthesizing inorganic compounds, including this compound, often at relatively lower temperatures compared to solid-state reactions. This compound can be synthesized via hydrothermal reduction using metal foils, such as nickel, as reductants . Experiments conducted at temperatures between 150°C and 300°C in sealed reactors containing aqueous arsenite solutions have yielded NiAs, sometimes alongside sulfide (B99878) phases . Key parameters influencing the outcome of hydrothermal synthesis include temperature, pH, and the purity of the reductant . The selection of the reductant is also important, as different metals like copper or nickel foil can lead to the formation of different products . Hydrothermal methods have also been used for the facile one-pot synthesis of nickel nanoparticles using nickel(II) chloride hexahydrate as a precursor nih.gov.

Nanoscale Synthesis of this compound

The synthesis of this compound at the nanoscale allows for the exploration of size- and shape-dependent properties.

Colloidal Synthesis of Nanocrystals

Colloidal synthesis is a versatile approach for producing well-defined nanocrystals with control over size, shape, and composition. A detailed colloidal synthesis approach for this compound (NiAs) nanocrystals has been developed nih.govacs.orgresearchgate.netnih.gov. This method is capable of producing NiAs nanocrystals coated with trioctylphosphine (B1581425) (TOP) nih.gov. In a typical synthesis, nickel chloride (NiCl₂) is dissolved in 1-octadecene (B91540) (ODE) and TOP at 120 °C, heated to 250 °C, followed by the injection of tris(dimethylamino)arsine (B1606909) (amino-As) to initiate nucleation and growth nih.govacs.org. The reaction time can be as short as 1 minute nih.govacs.org. The resulting NiAs nanocrystals have been characterized as having a hexagonal close-packed crystal structure researchgate.netresearchgate.net. Colloidal synthesis allows for precise control over particle size, composition, and monodispersity, making it an effective method for manufacturing nanostructured materials researchgate.net.

Surface Functionalization Strategies for Nanocrystals

Surface functionalization of this compound nanocrystals is crucial for tailoring their properties and enabling their integration into various applications. The surface chemistry of nanocrystals significantly influences their stability, dispersibility, and interaction with their environment.

Research has explored colloidal synthesis routes to produce this compound nanocrystals. One such method involves the use of tris(dimethylamino)arsine as an arsenic precursor and trioctylphosphine (TOP) as a capping agent and solvent. nih.govnih.gov This approach has successfully yielded trioctylphosphine-capped NiAs nanoplatelets with controlled size and morphology, typically around 10 nm in diameter and 4 nm in thickness. nih.govnih.gov The trioctylphosphine ligands on the surface provide stabilization and influence the nanocrystal growth. nih.gov

While TOP has been shown to be effective, other surfactants like oleylamine (B85491) have also been explored in the colloidal synthesis of NiAs nanocrystals, although with potentially less control over size and morphology. nih.gov The choice of surfactant and reaction parameters plays a critical role in the resulting nanocrystal characteristics.

Surface modification can also occur post-synthesis. For example, studies on NiAs nanocrystals used in electrocatalytic applications have indicated that the surface can undergo modification during operation, potentially leading to the formation of a Ni-rich surface layer, possibly composed of nickel oxy/hydroxides. nih.govacs.org This highlights the dynamic nature of nanocrystal surfaces and the importance of understanding their interaction with the surrounding environment.

The development of robust surface functionalization and bioconjugation techniques for nanocrystals, including metal arsenides, remains an active area of research, particularly for biological and medical applications where stable dispersion in complex media is required. acs.orgmdpi.com

Thin Film Deposition Techniques (e.g., Hot-Wall Epitaxy)

Thin film deposition techniques are employed to grow layers of this compound on various substrates, which is essential for applications in electronics and optics. A variety of methods exist for depositing thin films, including physical vapor deposition (PVD) techniques like sputtering and evaporation, and chemical vapor deposition (CVD) techniques like epitaxy. asminternational.orgopenaccesspub.org

Hot-Wall Epitaxy (HWE) is a technique that has been used for the deposition of thin films with the this compound structure. While specific examples of HWE for pure this compound thin films are less commonly detailed in broad overviews, the technique is known for growing crystalline layers where the substrate influences the orientation of the deposited film. osha.gov HWE is a type of vapor phase epitaxy (VPE) where source materials are heated in a controlled temperature profile to generate gaseous species that react or deposit onto a heated substrate within a "hot wall" reactor. osha.govscribd.com This method allows for precise control over film thickness and composition, which is crucial for achieving desired material properties.

Other deposition techniques relevant to nickel-arsenic systems and related materials include molecular beam epitaxy (MBE) and sputtering. MBE, a vacuum epitaxy technique, involves the controlled deposition of atomic or molecular beams onto a heated substrate in an ultra-high vacuum environment, allowing for the growth of highly crystalline layers with precise control over interfaces. asminternational.orgopenaccesspub.orgosha.gov Sputtering, a PVD technique, is also widely used for depositing metal and compound films by bombarding a target material with energetic ions, causing atoms to be ejected and deposited onto a substrate. asminternational.orgopenaccesspub.orgmdpi.com

Studies investigating the interaction of nickel layers with indium arsenide substrates have shown the formation of nickel arsenides at the interface during deposition at elevated temperatures, indicating the relevance of controlled deposition conditions for interface engineering in multi-layer structures. aip.org

Phase Control in this compound Synthesis

This compound exhibits multiple stoichiometric phases beyond the common hexagonal NiAs (NiAs) structure, such as Ni₅As₂, Ni₁₁As₈, and others. nih.govfrontiersin.org Controlling the specific phase formed during synthesis is critical as different phases possess distinct structural and physical properties.

Phase control in the synthesis of metal arsenides, particularly in colloidal methods for nanocrystals, is an area that requires further fundamental understanding. nih.gov While various colloidal synthesis routes have been developed for metal pnictides, including some metal arsenides like InAs and GaAs, comprehensive studies specifically focused on controlling the different this compound phases at the nanoscale are less prevalent compared to other material systems like nickel sulfides. nih.govresearchgate.netrsc.org

Bulk synthesis methods, such as heating elements in sealed tubes or as a byproduct of processing nickel ores, can yield different this compound phases depending on the stoichiometry and reaction conditions like temperature. For instance, the roasting of niccolite (NiAs) under controlled oxygen, sulfur, and iron sulfide content can influence the resulting arsenic-containing phases, impacting the efficiency of arsenic separation. frontiersin.org Thermodynamic analysis can be used to predict the stable phases under different conditions. frontiersin.org

In thin film deposition, parameters such as substrate temperature and the ratio of precursors can influence the resulting phase. For example, studies on related materials with the this compound structure, such as MnSb thin films grown by hot-wall epitaxy, have shown that substrate temperature can affect the single-phase nature of the deposited film. aip.orgaip.org Similarly, in the formation of nickel silicides, controlling the annealing temperature and nickel deposition rate can dictate the formation of different phases like Ni₂Si, NiSi, and NiSi₂. mdpi.com Applying similar principles to this compound synthesis is crucial for phase-pure material growth.

The diversity of known crystalline phases for nickel arsenides underscores the complexity of achieving precise phase control, particularly as synthetic chemists aim to access and stabilize specific metastable or less common phases with potentially desirable properties. nih.gov

Theoretical and Computational Studies of Nickel Arsenide

Density Functional Theory (DFT) Applications for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used ab initio method for studying the electronic and structural properties of materials. It focuses on the electron density of a system to determine its ground-state properties. malta-consolider.comscirp.orgcond-mat.de DFT calculations have been applied to nickel arsenide and various compounds that crystallize in the this compound (NiAs) type structure to predict and understand their behavior. malta-consolider.comscirp.orgresearchgate.netaps.orgafricaresearchconnects.comresearchgate.netiphy.ac.cnresearchgate.netiphy.ac.cnresearchgate.net

First-Principles Calculations of Ground-State Structures

First-principles calculations, often based on DFT, are used to determine the most stable crystal structure of a material at a given temperature and pressure, known as the ground state. For compounds that can exist in multiple structural phases, these calculations help identify the lowest-energy configuration. For instance, studies have investigated the relative stability of the this compound structure compared to other phases like rocksalt, cesium chloride, zincblende, and wurtzite for various materials. malta-consolider.comscirp.orgresearchgate.netaps.orgafricaresearchconnects.comresearchgate.netiphy.ac.cnresearchgate.net

In the case of ScN, first-principles total-energy calculations considered the rocksalt, cesium chloride, this compound, zinc-blende, and wurtzite structures, finding rocksalt to be the calculated ground-state structure. aps.org For MgTe, calculations using the full potential augmented plane wave plus local orbital method within the local spin density approximation to DFT indicated that the ground-state phase is the this compound (B81) structure. researchgate.net Similarly, for MgS and MgSe, while rocksalt is the most stable phase, the this compound structure is also among the considered phases in theoretical studies. researchgate.net

Computational studies on VN/AlN/VN interlayer structures also included the this compound phase in their investigation of phase stability using the pseudopotential method within DFT. ripublication.com

Band Structure and Density of States Calculations

DFT is extensively used to calculate the electronic band structure and density of states (DOS) of materials. The band structure describes the allowed energy levels for electrons within the material as a function of their momentum, while the DOS indicates the number of available states at each energy level. These calculations provide insights into the electronic properties, such as whether a material is a conductor, semiconductor, or insulator.

For YC, DFT calculations were used to study its structural and electronic properties, including the density of states and band structure. researchgate.net The results indicated that YC in the NiAs-like structure is non-magnetic and exhibits metallic-like behavior. researchgate.net Studies on AlP in the this compound phase have also involved calculating electronic band structures under pressure. malta-consolider.com The electronic structure and magnetic properties of transition metal mononitrides, including those that can adopt the this compound structure, have been investigated using first-principles methods to determine their electronic behavior. iphy.ac.cn

Calculations of the total and partial densities of states provide further details about the contributions of different atomic orbitals to the electronic structure. scirp.org

Computational Prediction of Stability and Energetics

Computational methods are valuable for predicting the stability and energetics of different material phases and structures. By calculating the total energy of a system in various configurations, researchers can determine the relative stability and predict possible phase transitions under different conditions, such as pressure.

For MgTe, first-principles calculations predicted a structural transition from the this compound phase to the cesium chloride phase under pressure. africaresearchconnects.comresearchgate.net This prediction aligned with experimental observations. africaresearchconnects.com The stability of different phases, including the this compound structure, has been assessed by comparing their calculated total energies or formation energies. researchgate.netripublication.com For instance, the formation energy has been used to determine the most favorable phase for VN/AlN/VN interlayers, considering the this compound structure among others. ripublication.com

In some cases, computational results might indicate that a structure observed experimentally is not the lowest-energy structure predicted by DFT, suggesting that kinetic factors or synthesis conditions may play a role in the formed structure. aps.org

Exchange-Correlation Potential and Pseudopotential Methods

The accuracy of DFT calculations depends significantly on the approximation used for the exchange-correlation potential, which accounts for the complex electron-electron interactions. Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). scirp.orgresearchgate.netiphy.ac.cniphy.ac.cnresearchgate.netarxiv.org

Pseudopotential methods are often employed in DFT calculations to reduce the computational cost. These methods replace the core electrons and the strong nucleus-electron potential with an effective potential (pseudopotential) that acts on the valence electrons. malta-consolider.comiphy.ac.cnripublication.comaps.orgillinois.edu Norm-conserving and ultrasoft pseudopotentials are examples of such approaches. The choice of exchange-correlation functional and pseudopotential can influence the calculated properties, and different approximations may yield varying degrees of agreement with experimental results. iphy.ac.cnillinois.edu For example, using the generalized gradient approximation has been shown to provide better agreement with experimental lattice constants for some compounds compared to the local density approximation. iphy.ac.cn

Modeling of Magnetic Phenomena in this compound Type Crystals

Compounds with the this compound type crystal structure often exhibit interesting magnetic properties. Theoretical modeling is crucial for understanding the underlying magnetic interactions and predicting magnetic ordering in these materials. jps.jpaps.orgscispace.comresearchgate.net

Molecular Field Approximation and Spin Ordering

The molecular field approximation is a theoretical approach used to study the magnetic properties of materials by approximating the interaction experienced by an individual magnetic moment due to its neighbors as a uniform effective magnetic field. This method has been applied to study the formation of ordered arrangements of magnetic moments (spin ordering or spin arrangement) in the crystal lattice of the nickel-arsenide type. jps.jpscispace.comjst.go.jpscispace.com

Studies using the molecular field approximation have considered interactions between pairs of cations, including first, second, and third neighbors in the crystal lattice, to derive various types of spin arrangements in this structure, particularly in systems with two kinds of cations. jps.jpjst.go.jp Based on the results obtained from this approximation, the magnetic properties of the compounds can be discussed. jps.jpjst.go.jp The theory has been applied to interpret the magnetism of specific systems, such as ternary solid solutions. jps.jpjst.go.jp Different types of stable spin ordering can be derived and are specified by the values of different interaction coefficients between neighboring cations. jps.jp

The magnetic properties of NiAs-type crystals, including phenomena like transitions between ferromagnetic and antiferromagnetic states with temperature changes, have been analyzed using thermodynamic theories that can be related to the molecular field concept. aps.orgresearchgate.net These models may consider factors like exchange magnetoelastic energy, which can lead to additional interaction terms in the effective spin Hamiltonian. aps.orgresearchgate.net

Exchange Magnetoelastic Energy and Spin Hamiltonian Formulations

Theoretical studies investigating magnetic crystals that undergo transformations between ferromagnetic and antiferromagnetic states, particularly those with the this compound type structure, often consider the importance of exchange magnetoelastic energy. This energy term, arising from the coupling between magnetic and elastic properties, can significantly influence such transitions. In the context of effective spin Hamiltonians, the exchange magnetoelastic energy can lead to additional interaction terms, such as a biquadratic exchange of the form , where and represent spins on different sites aps.orgacs.orgresearchgate.net. It has been suggested that a change in lattice structure near a critical point can cause one of the exchange constants to pass through zero, driving the magnetic transition aps.org.

The formulation of magnetoelastic spin Hamiltonians helps in understanding magnetostriction and other magnetoelastic phenomena in magnetic materials aps.org. These Hamiltonians can include terms representing the modulation of exchange interactions, crystal fields, and the g-tensor by strain aps.org.

Magnetocrystalline Anisotropy Energy Calculations

Magnetocrystalline anisotropy energy (MAE) is a key property for understanding the magnetic behavior of materials, representing the dependence of the total energy on the orientation of the magnetization with respect to the crystal lattice. First-principles calculations are widely used to determine the MAE in magnetic materials, including those with structures related to this compound researchgate.netaps.orgaps.orgarxiv.org.

Calculations based on density functional theory (DFT), often employing the local density approximation (LDA) and methods like the linear muffin-tin orbital (LMTO) method or full-potential methods, can be used to derive the MAE aps.orgaps.org. These calculations typically involve computing the total energy difference with and without spin-orbit coupling, or by using the "force theorem" which relates the energy difference to sums of Kohn-Sham single-particle eigenvalues aps.orgaps.org.

Studies on related materials with the this compound structure, such as MnBi and MnSb, have utilized first-principles calculations to investigate their energy and magnetic moments, including MAE researchgate.netsemanticscholar.org. These calculations can reveal how structural properties influence magnetic anisotropy researchgate.net. While calculating MAE can be challenging, particularly for complex systems or when aiming for high accuracy compared to experimental values, theoretical approaches provide valuable insights into the origins and magnitude of magnetic anisotropy aps.orgaps.org.

Spin Density Wave and Superconductivity Interplay in Related Systems

The interplay between spin density waves (SDW) and superconductivity is a prominent area of research in condensed matter physics, particularly in unconventional superconductors like iron-based arsenides. While stoichiometric this compound (NiAs) itself is not typically discussed as a high-temperature superconductor, related nickel-substituted iron arsenides, such as SrFeNiAs, exhibit this complex interplay frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net.

Theoretical and computational studies using models like the two-band model and Green's function formalism have been employed to investigate the coexistence and competition between SDW and superconductivity in these related systems frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net. These studies aim to derive mathematical expressions for critical temperatures (superconducting critical temperature T and SDW critical temperature T) and order parameters frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net.

Research indicates that in systems like SrFeNiAs, superconductivity emerges as the antiferromagnetic (AFM) state, often associated with an SDW, is suppressed by nickel substitution frontiersin.orgfrontiersin.org. The suppression of long-range magnetic ordering and the simultaneous appearance of superconductivity suggest that spin fluctuations play a crucial role in the pairing mechanism frontiersin.org. Phase diagrams illustrating the dependence of transition temperatures and order parameters on factors like doping level and temperature are often generated from these computational studies to visualize the regions of SDW and superconductivity coexistence researchgate.netresearchgate.net.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) simulations are powerful computational tools used to study the dynamic behavior of atoms and electrons in materials from first principles. These simulations can provide insights into structural transformations, phase transitions, and the properties of materials under various conditions, including high pressure and temperature.

AIMD simulations have been applied to study materials that undergo phase transitions to or from the this compound structure. For example, studies on beryllium telluride (BeTe) with a zinc-blende structure have used AIMD to investigate its structural phase transition under high pressure, revealing a transition to the this compound structure nih.govresearchgate.net. AIMD simulations can predict transition pressures and trace the structural pathway of such transformations, providing a dynamic perspective that complements static calculations nih.govresearchgate.net.

While direct AIMD studies specifically focused on the dynamics and properties of stoichiometric NiAs under various conditions were not prominently found in the search results, the application of this method to materials adopting the NiAs structure type highlights its relevance for understanding the dynamic aspects of this structural family nih.govresearchgate.netscience.gov.

Theoretical Investigations of Phonon Dispersion and Vibrational Properties

Theoretical investigations of phonon dispersion and vibrational properties are essential for understanding the lattice dynamics, thermal properties, and stability of crystalline materials. Computational methods, particularly those based on density functional theory (DFT) and density functional perturbation theory (DFPT), are widely used for these studies researchgate.netuni-hamburg.derejost.com.ng.

For materials with the this compound structure or those that can exist in this phase, theoretical calculations can determine phonon dispersion curves across the Brillouin zone and the phonon density of states researchgate.netresearchgate.net. These calculations provide information about the allowed vibrational modes of the lattice and their frequencies cam.ac.uk.

Computational Approaches to Defect Analysis and Non-Stoichiometry

Deviations from perfect stoichiometry and the presence of crystallographic defects significantly influence the physical and chemical properties of solid materials. Computational approaches are invaluable for analyzing the nature, formation energies, and behavior of defects and the effects of non-stoichiometry in compounds like this compound.

Computational modeling and simulation, often based on DFT, can be used to predict defect formation energies, identify stable defect configurations (such as vacancies, interstitials, and antisite defects), and understand their impact on the electronic structure and other properties fiveable.meacs.org. For non-stoichiometric compounds, where the ratio of elements deviates from the ideal, theoretical studies help elucidate how defects accommodate the compositional variations ias.ac.inresearchgate.net.

While specific computational studies focusing solely on defect analysis and non-stoichiometry in stoichiometric NiAs were not extensively detailed in the search results, the principles and methods applied to other non-stoichiometric compounds and materials with related structures are applicable fiveable.meacs.orgias.ac.inresearchgate.net. For instance, studies on other transition metal oxides and arsenides have used computational methods to investigate point defects and their role in properties like ionic conductivity and phase stability fiveable.meacs.org. Understanding defect chemistry through computational means is crucial for controlling material properties and optimizing synthesis processes fiveable.meresearchgate.net.

Advanced Characterization Techniques for Nickel Arsenide

X-Ray Diffraction (XRD) and Synchrotron X-Ray Diffraction

X-ray diffraction (XRD) is a fundamental technique used to identify the crystalline phases present in a sample and determine their lattice parameters. Synchrotron X-ray diffraction, utilizing high-intensity synchrotron radiation, offers enhanced resolution and speed, enabling more detailed structural analysis, including studies under non-ambient conditions.

XRD is widely used for phase identification of nickel arsenide compounds. By comparing the experimental diffraction pattern to reference patterns from databases, such as the powder diffraction file for ICDS 611040, the presence of the hexagonal NiAs phase can be confirmed nih.govresearchgate.net. XRD patterns of synthesized this compound nanocrystals, for instance, show typical NiAs reflections, confirming the hexagonal close-packed crystal structure nih.govresearchgate.net. Studies on nickel-arsenic alloys have identified compounds such as Ni₅As₂, Ni₁₁₋ₓAs₈ (maucherite), and NiAs (niccolite) using Debye-Scherrer diagrams cdnsciencepub.com.

Lattice parameters, which define the dimensions of the unit cell, are determined from the positions of the diffraction peaks. For the hexagonal NiAs structure, the lattice parameters are 'a' and 'c'. Precise measurements of high-angle peaks in XRD patterns are particularly useful for accurate lattice parameter calculations tishreen.edu.sy. For example, the hexagonal NiAs structure has reported lattice parameters of approximately a = 3.62 Å and c = 5.04 Å rruff.info. The Materials Project database lists calculated lattice parameters for hexagonal NiAs (mp-590) as a = 3.646 Å and c = 5.01 Å materialsproject.orgmaterialsproject.org. Changes in lattice parameters can indicate variations in composition or the presence of strain within the crystal structure tum.de.

Research findings often include tables of observed and calculated d-spacings and intensities from XRD patterns to confirm phase purity and structure.

PhaseCrystal SystemSpace GroupLattice Parameters (Å)Reference
NiAsHexagonalP6₃/mmca ≈ 3.62, c ≈ 5.04 rruff.info
NiAsHexagonalP6₃/mmca = 3.646, c = 5.01 materialsproject.orgmaterialsproject.org
Ni₅As₂Monoclinic cdnsciencepub.com
Ni₁₁₋ₓAs₈Tetragonal cdnsciencepub.com

Both single-crystal and powder diffraction methods are employed in the study of this compound. Powder XRD is commonly used for analyzing polycrystalline samples, such as synthesized nanocrystals or bulk materials nih.govcdnsciencepub.com. It provides an average structural representation of the bulk material. Single-crystal X-ray diffraction, on the other hand, is used for determining the detailed crystal structure of individual crystals, including atomic positions and thermal parameters dntb.gov.ua. This method is particularly valuable for investigating complex structures, superlattices, and subtle structural distortions dntb.gov.ua.

Synchrotron single-crystal X-ray diffraction has been applied to study the behavior of this compound-related compounds under high pressure, revealing pressure-induced phase transitions and structural changes researchgate.net. The change in cell dimensions observed through powder diffraction patterns can also be used to study solid solution series, such as in the NiAs-NiSb system, allowing for the calculation of composition based on lattice parameters geoscienceworld.org.

Ambiguities can arise in structure determination from both single-crystal and powder diffraction data, particularly in cases of almost homometric structure models or stacking disorder dntb.gov.ua. Therefore, careful analysis and potentially complementary techniques are necessary for accurate structural characterization.

Phase Identification and Lattice Parameter Determination

Electron Microscopy Techniques

Electron microscopy techniques provide real-space imaging and chemical analysis at high spatial resolution, complementing the information obtained from X-ray diffraction.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of this compound samples. Field Emission SEM (FE-SEM) offers even higher resolution nih.gov. SEM images can reveal the size, shape, and distribution of NiAs particles, such as disk-like nanocrystals with average diameters of approximately 10 nm and thicknesses of around 4 nm acs.org.

Energy Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, is used for elemental analysis and mapping the spatial distribution of elements within a sample nih.gov. SEM-EDS analyses can confirm the presence of nickel and arsenic and determine their relative proportions in the sample nih.govacs.org. This is crucial for verifying the stoichiometry of synthesized NiAs or analyzing the composition of different phases in a mixed sample nih.govacs.org. For example, SEM-EDS has been used to characterize the chemical composition of this compound samples in microbial leaching studies gsjournal.ir. STEM-EDS mapping can provide elemental distribution at the nanoscale acs.orgresearchgate.net.

Transmission Electron Microscopy (TEM) allows for the investigation of the internal structure, crystallinity, and defects of this compound at the nanoscale. Bright-field TEM (BF-TEM) images can show the morphology and size distribution of nanocrystals acs.org.

High-Resolution TEM (HRTEM) provides atomic-scale imaging, allowing for the visualization of lattice fringes and the identification of crystallographic planes acs.orgresearchgate.net. HRTEM images of NiAs nanocrystals have revealed them to be monocrystalline disks with extended facets parallel to {001} planes researchgate.netacs.org. Analysis of lattice fringes in HRTEM images can provide information about interplanar spacings, which can be correlated with crystallographic planes and confirmed by techniques like XRD researchgate.net. HRTEM is also used to study structural defects and interfaces at the atomic level chem-soc.si. Combined with techniques like Fast Fourier Transform (FFT) analysis of HRTEM images, crystallographic information and phase identification at the nanoscale are possible acs.org.

Convergent-Beam Electron Diffraction (CBED) is a powerful technique in TEM that provides detailed information about the crystal symmetry and space group of a material chem-soc.si. Unlike traditional selected area electron diffraction (SAED), CBED patterns consist of discs rather than spots, with the intensity distribution within these discs being sensitive to the crystal's point group symmetry and the presence of translational symmetry elements chem-soc.si.

CBED has been specifically used to study superlattices in this compound researchgate.nettandfonline.com. A weak orthorhombic superlattice has been observed in both mineral and synthetic samples of NiAs using CBED dntb.gov.uaresearchgate.nettandfonline.com. This superlattice corresponds to the freezing in of a specific phonon mode dntb.gov.uaresearchgate.net. CBED analysis can determine the symmetry around crystallographic axes and associate specific phonon eigenvectors with observed atomic displacement patterns in superlattices researchgate.nettandfonline.com. This technique is particularly useful for detecting and characterizing subtle structural modulations and order-disorder phenomena chem-soc.si.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Spectroscopic Analysis

Spectroscopic methods provide detailed information about the electronic states, chemical environment, and vibrational properties of atoms within a material.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of solid materials iaea.orgwpo-altertechnology.com. XPS can resolve the presence of different chemical states of an element, such as metallic nickel (Ni⁰) and nickel oxide (NiO), and distinguish between different arsenic species wpo-altertechnology.com.

Studies on this compound nanocrystals have utilized XPS to analyze the Ni 2p and As 3d core level spectra. The asymmetric Ni 2p₃/₂ peak has been observed at 853.1 ± 0.2 eV with a satellite peak at 861.1 ± 0.2 eV acs.orgnih.gov. The asymmetric As 3d₅/₂ peak is typically centered at 41.0 ± 0.2 eV acs.orgnih.gov. XPS analysis can also reveal surface oxidation, with peaks appearing in the Ni and As signals corresponding to species like NiO, Ni(OH)₂, and oxidized arsenic species acs.org. The Ni/As atomic ratio obtained from XPS quantitative analysis can be influenced by surface oxidation and the surface sensitivity of the technique acs.org.

XPS has also been applied to study the electronic structure of NiAs-type compounds, such as MnTe, revealing information about cationic states and bonding researchgate.netosti.gov.

Laser Beam Ionization Mass Spectrometry Analysis (LIMA) for Surface Composition

Laser Beam Ionization Mass Spectrometry (LIMA) is a technique that can be used for surface analysis nih.govresearchgate.net. It has been applied to analyze the surface composition of materials, including historical nickel refinery dust samples containing nickel arsenides nih.govresearchgate.net. LIMA studies on these dust samples showed prominent arsenic and arsenic derivative peaks, indicating the presence of arsenic compounds on the surface nih.govresearchgate.net.

Vibrational Spectroscopy for Bonding Anisotropy Assessment

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, provide information about the vibrational modes of atoms and can be used to assess bonding characteristics and anisotropy msaweb.orgrsc.org. While direct studies on the bonding anisotropy of NiAs using vibrational spectroscopy were not prominently found in the search results, related nickel compounds and materials with NiAs-type structures have been investigated using these techniques.

Raman spectroscopy has been used to study the vibrational modes in NiAs-type MnTe researchgate.net. Studies on other arsenate compounds, such as CoAs₂O₄ and NiAs₂O₄, have utilized Raman and IR spectroscopy to assign vibrational bands corresponding to different atomic stretches (e.g., As–O) rsc.org. These studies demonstrate the potential of vibrational spectroscopy in understanding the bonding within nickel-arsenic compounds. Anisotropy in Raman spectroscopy can manifest as orientation-dependent signal responses from vibrational modes, which can be used to distinguish different structural moieties and assess bonding anisotropy in crystalline materials nih.gov.

X-ray Absorption Near-Edge Structure (XANES) Analysis in Related Nickel Compounds

X-ray Absorption Near-Edge Structure (XANES) spectroscopy is a technique sensitive to the electronic state and local coordination environment of an element acs.orgresearchgate.netresearchgate.netregulations.gov. While direct XANES analysis specifically on NiAs was not a primary focus of the search results, studies on related nickel compounds and materials containing this compound phases demonstrate its application in determining nickel speciation and oxidation states acs.orgresearchgate.netresearchgate.netregulations.govgeochemicalperspectivesletters.org.

XANES has been used to investigate nickel speciation in various materials, including coal, coal combustion products, and atmospheric particulate matter acs.orgresearchgate.netregulations.gov. By comparing the XANES spectra of unknown samples to those of reference nickel compounds (e.g., NiS, NiSO₄, NiO, NiFe₂O₄, Ni-acetate, Ni-hydroxide, Ni-carbonate), the forms of nickel present can be identified and semi-quantitatively analyzed using linear combination fitting acs.orgresearchgate.netregulations.gov. Studies on serpentinite samples containing this compound nanoparticles have also utilized As K-edge XANES to determine arsenic redox forms geochemicalperspectivesletters.org. Ni K-edge XANES spectra of different nickel compounds show significant differences in both edge energy and shape, allowing for their differentiation researchgate.netregulations.govntnu.no.

XANES analysis in nickel-based superconductors and alloys, some with related structures, has provided insights into the electronic structure and bonding characteristics arxiv.orgmdpi.com.

Elemental and Quantitative Analysis

Determining the elemental composition and quantifying the amounts of elements present are fundamental steps in characterizing this compound.

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) is a widely used technique for quantitative elemental analysis iaea.orgacs.orgnih.govnih.govjordilabs.compac.grmdpi.comresearchgate.net. It allows for the detection and quantification of numerous elements in a sample researchgate.net. In the context of this compound, ICP-OES has been employed for quantitative elemental analysis of NiAs nanocrystals acs.orgnih.gov.

In one study, a known amount of NiAs nanocrystals was dissolved in an acid mixture and analyzed by ICP-OES to determine the Ni/As ratio acs.orgnih.gov. The elemental analysis performed via ICP-OES indicated a Ni/As ratio of 1:1 in the samples acs.orgnih.gov. ICP-OES has also been used in the characterization of nickel refinery dusts, providing quantitative analysis of bulk samples, including the determination of arsenic content nih.govresearchgate.net. ICP-OES is recognized for its ability to measure multiple elements simultaneously with good accuracy researchgate.net.

Inductively Coupled Plasma Emission Spectroscopic (ICP-ES) Quantitative Analysis

Inductively Coupled Plasma Emission Spectrometry (ICP-ES), also known as Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES), is a widely used technique for the determination of trace elements in various matrices. epa.govresearchgate.net It involves introducing a liquid sample into an inductively coupled plasma, typically generated from argon gas. epa.govnih.gov The high temperature of the plasma causes the elements in the sample to become excited and emit light at characteristic wavelengths. epa.gov The intensity of the emitted light at specific wavelengths is then measured by a spectrometer, allowing for the quantitative determination of the elements present. epa.gov

For the analysis of solid samples, such as those potentially containing this compound, acid digestion is generally required to bring the analytes into solution before analysis by ICP-ES. epa.gov This solubilization step is critical for effective nebulization and transport of the sample into the plasma. ICP-ES offers multi-elemental determination capabilities, allowing for the simultaneous analysis of multiple elements, including nickel and arsenic. epa.govnih.gov

Studies have demonstrated the application of ICP-AES for the determination of nickel and arsenic in various materials. For instance, ICP-AES has been used for the determination of trace amounts of arsenic, nickel, and other elements in high-purity iron oxide pigment after matrix removal. nih.gov This highlights the ability of ICP-ES to handle complex matrices with appropriate sample preparation. Another study utilized ICP-ES for the quantitative analysis of bulk samples of historical nickel refinery dust, where significant differences in arsenic content were observed between samples from different years. nih.gov ICP-OES has also been employed in collaborative studies for the determination of nickel and arsenic in fertilizers following microwave digestion. researchgate.net

The sensitivity and detection limits in ICP-ES are influenced by factors such as the wavelength chosen for analysis, the spectrometer design, the sample matrix, and the operating conditions. epa.gov Background correction is often necessary for accurate trace element determination, involving the measurement of background emission adjacent to the analyte emission lines. epa.gov

Electrothermal Atomization Atomic Absorption Spectrometry (ETAAS) for Nickel Determination

Electrothermal Atomization Atomic Absorption Spectrometry (ETAAS), also known as Graphite (B72142) Furnace Atomic Absorption Spectrometry (GFAAS), is a highly sensitive technique primarily used for the determination of trace and ultra-trace levels of elements in various sample types. tandfonline.combelal.byresearchgate.net In ETAAS, a small volume of sample is introduced into a graphite furnace, which is then subjected to a controlled heating program. This program typically involves drying, ashing (pyrolysis), and atomization steps. During atomization, the analyte is converted into free gaseous atoms that can absorb light from a specific hollow cathode lamp or electrodeless discharge lamp. The amount of light absorbed is directly proportional to the concentration of the analyte in the sample. tandfonline.comcapes.gov.br

ETAAS is particularly well-suited for the determination of nickel at low concentrations. researchgate.nettandfonline.com Various studies have focused on optimizing ETAAS methods for nickel determination in diverse matrices, including geological, environmental, and biological samples. researchgate.nettandfonline.comcapes.gov.br Sample preparation, often involving microwave-assisted acid digestion, is a critical step to ensure the complete dissolution of the sample and to minimize matrix effects. tandfonline.comcapes.gov.br

Matrix modifiers are sometimes used in ETAAS to improve the volatility of the analyte or to stabilize it during the ashing step, thereby reducing interferences. However, some studies have shown that with optimized temperature programs, matrix modifiers may not be necessary for nickel determination in certain matrices. tandfonline.comcapes.gov.br For instance, a generalized method for nickel determination by ETAAS in various samples demonstrated that using specific ashing and atomization temperatures, neither a modifier nor background correction was required. tandfonline.comcapes.gov.br

The sensitivity of ETAAS allows for the determination of nickel at ng/mL levels. tandfonline.com The technique has been successfully applied to the determination of nickel in biological samples, sometimes involving prior extraction steps to enhance selectivity and preconcentrate the analyte. tandfonline.comtandfonline.com Optimization of the temperature-time program of the graphite atomizer is crucial for achieving accurate results in ETAAS. belal.by

Applications and Advanced Material Science Contexts of Nickel Arsenide

Electrocatalysis

Recent studies have highlighted the effectiveness of NiAs nanocrystals as electrocatalysts, particularly for electrochemical water splitting. nih.gov This involves two key reactions: the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). nih.gov

Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER)

NiAs nanocrystals have demonstrated promising electrocatalytic activity for both the HER and OER. nih.gov Specifically, they have shown superior HER activity compared to other transition metal arsenides, exhibiting a lower overpotential than many state-of-the-art catalysts. nih.gov For the OER under alkaline conditions, NiAs nanocrystals function as a pre-catalyst, transforming superficially into an active Ni-oxy/hydroxide species. nih.govresearchgate.net This transformation results in OER activity that is higher than that of benchmark Ni⁰ nanocrystals. nih.govresearchgate.net

The performance of NiAs nanocrystals in HER and OER can be summarized with key metrics:

MetricNiAs NanocrystalsBenchmark Catalysts
HER OverpotentialLowHigher
OER ActivityHighModerate
Stability (hours)<40 (HER)>60 (OER)

Note: HER stability is reported under benchmark operative conditions of -10 mA cm⁻²geo, while OER performance was retained for up to 60 hours. nih.govresearchgate.net

Role of Structural Features and Dual-Site Nature in Catalytic Activity

The promising electrocatalytic performance of transition metal arsenides, including NiAs, is generally attributed to their peculiar bonding behavior and catalytic dual-site nature. nih.gov This dual-site nature implies the possible participation of both the transition metal (Ni) and metalloid (As) atoms in the electron transfer process during catalysis. nih.gov

In the NiAs crystal structure, Ni atoms occupy octahedral sites within the hexagonally close-packed As atom arrangement. nih.gov The As atoms are surrounded by six Ni atoms in a prismatic triangular coordination. nih.gov Notably, Ni atoms form columns along the (001) direction, which promotes a metallic character and electrical conductivity through the formation of Ni-Ni bonds. nih.gov These structural features and the synergistic effect between the binary metals are believed to contribute to the catalytic activity. mdpi.com

Mechanistic Investigations of Catalytic Pathways

Electrocatalytic water splitting, involving HER and OER, proceeds through multi-step mechanisms with various possible pathways. mdpi.comoaepublish.com The HER typically involves steps such as the Volmer, Tafel, and Heyrovsky steps, and can follow either the Volmer-Tafel or Volmer-Heyrovsky mechanisms. mdpi.comoaepublish.com In alkaline conditions, the HER requires an initial water dissociation step to generate protons. oaepublish.com

The OER mechanism is dependent on the electrocatalyst and the electrolyte pH. mdpi.com Different catalytic materials can involve variations in the intermediates formed before the evolution of O₂. mdpi.com Two main routes for O₂ formation involve either the direct combination of adsorbed oxygen atoms or the formation of an oxyhydroxide intermediate which subsequently decomposes. mdpi.com

While specific detailed mechanistic investigations for NiAs were not extensively detailed in the provided snippets beyond its transformation into a Ni-oxy/hydroxide during alkaline OER nih.govresearchgate.net, the general understanding of HER and OER mechanisms in nickel-based electrocatalysts provides context. The intrinsic catalytic activity of NiAs nanocrystals has been found to be comparable to Ni⁰ in the low overpotential region for OER, and it outperforms Ni⁰ at higher applied potentials. nih.gov

Semiconductor Technology and Electronic Devices

Nickel arsenide exhibits electronic properties that make it suitable for applications in semiconductor technology and advanced electronic devices. ontosight.ai

Anisotropic Conductivity and Electronic Structure

The unique crystal structure of NiAs contributes to its anisotropic conductivity. Anisotropic electrical conductivity means that the material's conductivity varies depending on the direction of the applied electric field. doitpoms.ac.uk This phenomenon is related to the crystal structure and how electrons are transported through the lattice. doitpoms.ac.uk In hexagonal close-packed metals, the symmetry of the crystalline array allows for anisotropic conductivity. doitpoms.ac.uk

Research involving iron arsenide superconductors with NiAs-type structures has provided insights into direction-dependent electronic behaviors. Studies on related Fe-arsenide superconductors have also revealed significant in-plane electronic anisotropy linked to their electronic structure. stanford.edu The electronic structure, including the presence of electronic states near the Fermi level, can significantly influence charge transfer and transport properties in related materials. mdpi.com

Schottky Barrier Diodes and Interface Materials (e.g., with Gallium Arsenide or Indium Arsenide)

This compound is explored for use in Schottky barrier diodes, particularly for high-frequency applications like microwave frequencies. The interface between NiAs and other semiconductor materials, such as gallium arsenide (GaAs), can enhance the performance of these diodes.

Schottky barrier diodes involve a metal-semiconductor interface where a barrier to electron flow is formed due to the bending of electron bands near the semiconductor surface. nasa.gov The Schottky barrier height is a critical factor characterizing this interface and influencing device performance, including friction behavior at the interface. nasa.govscience.gov

Gallium arsenide is a widely used III-V direct band gap semiconductor with superior electron mobility compared to silicon, making it suitable for high-frequency devices. wikipedia.orgamericanelements.com Indium arsenide (InAs) is another III-V semiconductor known for its high electron mobility and narrow bandgap, used in infrared detectors and high-speed electronics. fishersci.noamericanelements.comattelements.com

The formation of an ordered quasi-epitaxial nickel layer on GaAs has been investigated for creating Schottky barriers in power Schottky semiconductor devices. google.com While this specific example refers to a nickel barrier on GaAs, it highlights the relevance of metal-semiconductor interfaces involving nickel and arsenides in the development of Schottky diodes. The suitability of materials like InGaAs and GaAsSb, which have lower bandgaps and thus lower Schottky barrier heights than GaAs, has been investigated for Schottky mixers, showing potential advantages in zero-biased applications. nrao.edu

Photo-Optic Applications

This compound has been identified as a crystalline solid with potential uses in photo-optic applications americanelements.com. This compound (II) (NiAs₂) is also mentioned in the context of photo-optic applications and as a semiconductor americanelements.com. Research into transition metal arsenides for electrocatalytic applications, such as electrochemical water splitting, highlights the potential of these materials in energy-related processes, which can involve light-matter interactions nih.gov. Colloidal synthesis methods have been developed to produce this compound nanocrystals, which have shown promise as electrocatalysts for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER) nih.govacs.org.

Magnetic Materials Research

This compound and compounds with the this compound-type structure are relevant in magnetic materials research wikipedia.orgmuseum.wales. The NiAs structure is a prototype for many transition metal chalcogenides, arsenides, and antimonides, and their magnetic properties have been investigated researchgate.net. Theoretical studies using the molecular field approximation have explored the formation of ordered arrangements of magnetic moments (spin ordering) in crystals with the this compound structure, considering interactions between cation pairs jps.jpjst.go.jp.

Studies of Magnetostructural Transitions

The this compound structure type is relevant in the study of magnetostructural transitions in other compounds. For example, the electronic mechanism of structural phase transitions in manganese arsenide (MnAs) has been studied, noting that the appearance of magnetization can lead to the restoration of the initial this compound structure, a magnetostructural transition observed experimentally aip.orgresearchgate.net. Phase transitions between manganese phosphide (B1233454) and this compound type structures have also been investigated mst.edu.

Spin Fluctuations and Magnetic Order Parameters

Spin fluctuations and magnetic order parameters are key areas of research in materials with structures related to this compound. Studies on iron arsenides and the nickel analog LaNiAsO₀.₉F₀.₁ have investigated spin fluctuations and their relation to superconductivity iphy.ac.cnarxiv.org. In LaNiAsO₀.₉F₀.₁, spin fluctuations are not expected due to the absence of hole pockets and thus nesting iphy.ac.cnarxiv.org. Research on iron-based superconductors with structures containing iron this compound layers, such as CaK(Fe₁₋ₓNiₓ)₄As₄, has probed spin fluctuations using techniques like polarized neutron scattering, suggesting a potential superconducting mechanism related to low-energy spin fluctuations aps.orgosti.gov. Theoretical work has also examined the ordered arrangement of magnetic moments (spin arrangement) in this compound-type crystals jps.jpjst.go.jp.

High-Temperature Superconductivity Research (Contextual)

While this compound (NiAs) itself is not typically highlighted as a high-temperature superconductor, its structure type and related nickel and iron arsenide compounds are relevant in the broader context of high-temperature superconductivity research le-comptoir-geologique.com. Iron-based superconductors, many of which have structures related to the ZrCuSiAs type (which contains FeAs layers) or the ThCr₂Si₂-type structure, have attracted significant attention for their high transition temperatures iphy.ac.cnarxiv.org. The nickel analog LaNiAsO₀.₉F₀.₁ has a lower superconducting transition temperature compared to some iron arsenides, and studies comparing these materials provide insights into the factors influencing superconductivity, such as spin fluctuations and Fermi surface topology iphy.ac.cnarxiv.org. Research on BaNi₂As₂, a nickel-based analogue of the iron-based parent compound BaFe₂As₂, explores electronic nematicity and its potential role in enhancing superconductivity, even in the absence of magnetic order in this specific nickel compound nist.gov.

Precursor in the Synthesis of Related Nickel and Arsenic Compounds

This compound can serve as a precursor in the synthesis of various related nickel and arsenic compounds le-comptoir-geologique.com. Its ability to undergo oxidation and reduction reactions allows for its utilization in producing nickel oxides and other derivatives . For example, this compound can be oxidized to form nickel oxide (NiO) and arsenic trioxide (As₂O₃) or reduced to elemental nickel and arsenic . It can also react with halogens to form nickel halides and arsenic halides . Colloidal synthesis methods for this compound nanocrystals utilize precursors such as nickel chloride (NiCl₂) and tris(dimethylamino)arsine (B1606909) acs.org.

Geological and Mineralogical Research

In geological and mineralogical research, this compound is primarily known through its mineral form, nickeline (NiAs) nih.govresearchgate.netarxiv.orgwisc.edubritannica.com. Nickeline is a relatively rare mineral typically found in high-temperature hydrothermal deposits, often associated with other nickel-cobalt (B8461503) arsenides and sulfides wisc.eduufrgs.brgeoscienceworld.orgresearchgate.net. It occurs in massive magmatic sulfide (B99878) deposits and silver deposits museum.wales. Associated minerals can include arsenopyrite, barite, silver, cobaltite, pyrrhotite, pentlandite, chalcopyrite, breithauptite, and maucherite wikipedia.org. Nickeline can alter to annabergite (a green nickel arsenate coating) upon exposure to moist air wikipedia.orgnationalgemlab.in.

Maucherite (Ni₁₁As₈) is another this compound mineral that occurs in hydrothermal veins alongside other this compound and sulfide minerals wikipedia.orgle-comptoir-geologique.com. It is often found in association with niccolite (nickeline) britannica.com.

Geological occurrences of nickeline include areas like Sudbury and Cobalt, Ontario, Canada, as well as localities in Germany, Austria, the Czech Republic, France, and the USA wikipedia.orgle-comptoir-geologique.comnationalgemlab.in. The formation of nickeline is linked to hydrothermal modification of ultramafic rocks and associated ore deposits wikipedia.org. The Co-Ni arsenide ore deposits at Bou Azzer, Morocco, are another significant example where nickeline and other arsenide minerals are found in quartz-carbonate veins geoscienceworld.orgresearchgate.net. Mineralogical studies of these deposits reveal a temporal zonation from nickel- and cobalt-rich to cobalt-iron-rich arsenide minerals researchgate.net.

Despite containing a significant percentage of nickel (around 43.9%), nickeline is rarely used as a primary source of nickel due to the presence of arsenic, which complicates smelting and milling processes wikipedia.orgufrgs.br.

Compound Names and PubChem CIDs

Compound NameChemical FormulaPubChem CID
This compoundNiAs62391 americanelements.com, 101946360 nih.gov
NickelineNiAs101946360 nih.gov
MaucheriteNi₁₁As₈-
This compound (II)NiAs₂91886304 americanelements.com
BreithauptiteNiSb-
AnnabergiteNi₃(AsO₄)₂·8H₂O3084152 nih.gov, -* (anhydrous) americanelements.com
Nickel oxideNiO14940 ontosight.ai
Arsenic trioxideAs₂O₃5359555 mindat.org
Nickel chlorideNiCl₂24383 ontosight.ai
Tris(dimethylamino)arsine(CH₃)₂N)₃As115257
Manganese arsenideMnAs82846
LaNiAsO₀.₉F₀.₁LaNiAsO₀.₉F₀.₁-
CaK(Fe₁₋ₓNiₓ)₄As₄CaK(Fe₁₋ₓNiₓ)₄As₄-
BaNi₂As₂BaNi₂As₂-*

*Note: PubChem CIDs for some complex or variable-composition compounds and minerals may not be readily available or may refer to idealized formulas.

Data Table: Properties of this compound (NiAs)

PropertyValueSource
Chemical FormulaNiAs wikipedia.org
Molar Mass133.6150 g/mol wikipedia.org
AppearanceRed solid wikipedia.org
Density7.57 g/cm³ wikipedia.org
Melting Point968 °C (1,774 °F; 1,241 K) wikipedia.org
Solubility in WaterNearly insoluble wikipedia.org
Crystal SystemHexagonal (NiAs structure type, B8) museum.wales

Data Table: Properties of Nickeline (Mineral Form of NiAs)

PropertyValueSource
Chemical FormulaNiAs
Density7.8 g/cm³
Hardness (Mohs)5-5.5 wikipedia.org
Melting Point967°C
ColorPale copper-red, tarnishes gray to blackish nationalgemlab.in
Crystal SystemHexagonal museum.wales

Data Table: Properties of Maucherite

PropertyValueSource
Chemical FormulaNi₁₁As₈ wikipedia.orgbritannica.com
Density7.83 - 8.00 g/cm³ wikipedia.org
Hardness (Mohs)4.5-5.5 wikipedia.org
ColorGrey to reddish silver white wikipedia.org
Crystal SystemTetragonal wikipedia.orgbritannica.com

Association with Other Arsenide and Sulfarsenide Minerals (e.g., Niccolite, Orcelite)

This compound is commonly associated with other arsenide and sulfarsenide minerals in ore deposits. Niccolite, which is an ore mineral of nickel with the formula NiAs, is frequently found alongside other nickel arsenides and sulfides. nih.govbritannica.com This association is observed in various deposits globally. britannica.com

Minerals of the Fe-Co-Ni-As-S system, which include arsenides and sulfarsenides, form a diverse group of ore minerals found in both magmatic sulfide and hydrothermal vein deposits. mdpi.com These minerals have been studied extensively in both synthetic samples and natural occurrences. mdpi.com In some hydrothermal settings, assemblages of Ni-Co arsenides, such as niccolite and rammelsbergite, are found together, sometimes with gersdorffite occurring as a reaction product. mdpi.com

Geochemical Analysis of Arsenic-Bearing Minerals in Environmental Contexts (e.g., groundwater sources)

Arsenic is a naturally occurring element in the Earth's crust and can be released into the environment through both natural processes and anthropogenic activities. nih.govacs.org Arsenic-bearing minerals, including arsenopyrite, realgar, and orpiment, can naturally release arsenic into groundwater. acs.orgnih.gov While industrial, agricultural, and mining wastes are potential sources, the primary source of arsenic contamination in groundwater is often naturally occurring arsenic. wisc.edu

Geochemical processes governing the release of arsenic to groundwater in non-geothermal settings include the oxidation of arsenic-bearing sulfide minerals, the desorption of arsenic ions from aquifer sediments, and the reductive dissolution of arsenic-bearing mineral oxides. wisc.edu In some arsenic-contaminated groundwater, high concentrations are associated with fine-grained clay minerals, where Fe-, Mn-, and Al-oxyhydroxides can restrain arsenic under specific pH conditions. acs.org However, their abundance can also suggest a reductive dissolution mechanism for arsenic release. acs.org Microorganisms can also play a role in mobilizing aquifer arsenic from the solid to the aqueous phase through oxidation and reduction processes involving arsenic and iron minerals. acs.org

Advanced Materials for Extreme Conditions (e.g., High-Pressure Phases)

This compound and other transition metal arsenides are of interest in materials science due to their unique properties, including high electrical conductivity and stability at high temperatures, making them potential candidates for applications under extreme conditions. ontosight.ai Research includes exploring their use in electronics that must operate under such environments. ontosight.ai

Studies on transition metal arsenides, including this compound, as electrocatalysts for reactions like electrochemical water splitting highlight their potential in advanced materials. acs.orgnih.govresearchgate.net this compound nanocrystals have shown activity in both the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). acs.orgnih.govresearchgate.net Their structural features can be controlled through synthesis parameters, suggesting their emergence as a class of materials for electrocatalytic applications. nih.govresearchgate.net

Role in Sustainable Metallurgy and Critical Minerals

Nickel plays a critical role in sustainable metallurgy and is considered a critical mineral due to its importance in various technologies, particularly those related to the energy transition. mtech.eduunece.org The demand for nickel is projected to increase significantly in the coming years, driven by the growth of clean energy technologies. unece.orgief.orgicmm.com

Ensuring a sustainable supply of nickel requires addressing the environmental impact of its production and exploring more sustainable practices. ief.orglombardodier.commpg.de This includes developing energy-saving methods for nickel extraction with reduced CO₂ emissions. mpg.dechemeurope.comsecurities.io Recycling is also an important source of nickel, contributing to a more circular supply chain. mtech.edulombardodier.com

Significance of Nickel in Green Technologies and Electrification

Nickel is indispensable in many low-carbon technologies essential for the electrification of the economy and the transition away from fossil fuels. lombardodier.comsecurities.io Its ability to withstand high temperatures and resist corrosion makes it valuable in applications such as solar panels, wind turbines, nuclear plants, and carbon capture systems. lombardodier.com

Arsenic as an Enabling Element in High-Efficiency Solar Cells (e.g., GaAs)

Gallium Arsenide (GaAs) is a prominent III-V direct band gap semiconductor that utilizes arsenic as a key component and is widely employed in high-efficiency solar cells wikipedia.orgsinovoltaics.comazom.com. Its crystal structure is zinc blende wikipedia.org. The incorporation of arsenic in GaAs provides several advantages over traditional silicon-based solar cells, contributing to higher performance and efficiency sinovoltaics.comwaferworld.comuniversitywafer.com.

One of the primary advantages of GaAs is its direct band gap, which allows it to absorb and emit light efficiently wikipedia.orgsinovoltaics.com. This is in contrast to silicon, which has an indirect band gap and is less efficient at light emission wikipedia.org. The band gap of GaAs is approximately 1.424 eV at 300 K, which is nearly ideal for single-junction solar cells to absorb a broad distribution of solar emitted photons wikipedia.orgazom.comdsneg.com. This characteristic enables GaAs solar cells to achieve high theoretical efficiencies dsneg.com.

GaAs exhibits high electron mobility and saturated electron velocity, facilitating faster operation and more efficient solar energy conversion compared to silicon structures sinovoltaics.comwaferworld.comwaferworld.com. This property allows GaAs transistors to function at high frequencies, exceeding 250 GHz wikipedia.orgsinovoltaics.com.

Furthermore, GaAs-based devices demonstrate good heat resistance due to their wider energy band gap, making them relatively insensitive to overheating sinovoltaics.comazom.comwaferworld.com. They also tend to generate less noise in electronic circuits, particularly at high frequencies wikipedia.orgsinovoltaics.com. GaAs is also highly resistant to radiation damage, which, combined with its high efficiency, makes it a desirable material for space applications and satellites where cosmic rays are a factor wikipedia.orgazom.comwaferworld.comwaferworld.com. Early operational use of GaAs solar cells in space dates back to the Venera 3 mission in 1965, chosen for their higher performance in high-temperature environments wikipedia.org.

The high absorptivity of GaAs means that only a thin layer, a few microns thick, is required to absorb sunlight effectively, whereas crystalline silicon necessitates a much thicker layer azom.com. This allows for the development of thin-film solar cells with advantages such as light weight and compact design sinovoltaics.com.

GaAs is also crucial in the development of multi-junction solar cells, where layers of different III-V semiconductors, often grown epitaxially on a GaAs substrate, are stacked to absorb different parts of the solar spectrum, pushing conversion efficiencies even higher wikipedia.orgazom.comfishersci.beeepower.com.

Research findings highlight the high efficiencies achieved with GaAs solar cells. As of 2019, GaAs-based devices held the world record for the highest efficiency in single-junction solar cells at 29.1% wikipedia.orgpv-tech.org. More recent research in 2021 achieved a record conversion efficiency of 68.9% for a GaAs thin film photovoltaic cell exposed to monochromatic laser light at 858 nanometers, representing the highest efficiency for converting light to electricity under such conditions wikipedia.orgfraunhofer.dephotonics.com. Tandem solar cells utilizing GaAs-based quantum wells have also demonstrated high efficiencies, with a certified record one-sun efficiency of 32.9% for a GaInP/GaAs two-junction cell nrel.gov.

While GaAs solar cells offer superior performance, their high cost compared to silicon remains a limitation for widespread terrestrial applications universitywafer.comdsneg.com. Gallium is rarer and more expensive than silicon azom.comuniversitywafer.com. However, ongoing research aims to develop high-efficient, lower-cost photovoltaic solutions utilizing GaAs and related III-V materials, including exploring growth on low-cost substrates azom.com.

Despite the cost, the exceptional efficiency, heat resistance, and radiation hardness of GaAs make it the material of choice for demanding applications such as space exploration, concentrated photovoltaic (CPV) systems, and certain specialized terrestrial uses wikipedia.orgwaferworld.comwaferworld.comfeniceenergy.com.

PropertyValue / DescriptionSource
Crystal StructureZinc blende wikipedia.org
Band Gap (at 300 K)1.424 eV wikipedia.org
Electron MobilityHigh (allows functioning > 250 GHz) wikipedia.orgsinovoltaics.com
Saturated Electron VelocityHigh sinovoltaics.comwaferworld.com
Heat ResistanceGood (insensitive to overheating) sinovoltaics.comwaferworld.com
Radiation ResistanceVery resistant to damage azom.comwaferworld.com
AbsorptivityHigh (requires thin film) azom.com
Single-Junction EfficiencyRecord 29.1% (as of 2019) wikipedia.orgpv-tech.org
Efficiency (Monochromatic Light)Record 68.9% (at 858 nm laser light) wikipedia.orgfraunhofer.dephotonics.com
Tandem Cell EfficiencyRecord 32.9% (GaInP/GaAs two-junction, one-sun) nrel.gov
Primary ApplicationsHigh-efficiency solar cells, space electronics, CPV wikipedia.orgwaferworld.comwaferworld.comfeniceenergy.com

Future Research Directions and Open Questions

Exploration of Novel Stoichiometries and Polymorphs

While the stoichiometric NiAs phase is known, future research will likely delve into the synthesis and characterization of novel nickel arsenide stoichiometries beyond the 1:1 ratio. This includes investigating nickel-rich or arsenic-rich compositions and their resulting crystal structures. Additionally, the exploration of different polymorphs (different crystal structures for the same chemical formula) of this compound is an active area of research. Pressure and temperature can influence the stability of various polymorphs, and understanding these phase transitions is crucial for materials design. Studies on related transition metal compounds, such as iridium-antimony phases, highlight how pressure can stabilize novel structures and influence electronic properties, suggesting similar possibilities for this compound systems. rsc.org Research into other transition-metal arsenides and related compounds with structures derived from the NiAs type, such as quaternary transition-metal cyanamides, also indicates the potential for discovering new structural variations and properties. researchgate.net

Integration of Multiscale Modeling and Experimental Validation

A significant future direction involves the closer integration of multiscale modeling techniques with experimental validation. Computational methods, ranging from density functional theory to kinetic Monte Carlo simulations, can provide insights into the electronic structure, thermodynamic stability, reaction mechanisms, and growth processes of this compound at various scales. acs.orgdoi.org Combining these theoretical predictions with experimental characterization techniques, such as X-ray diffraction, microscopy, and spectroscopy, allows for a more comprehensive understanding of material behavior. This integrated approach can accelerate the discovery and design of new this compound-based materials with desired properties. Research in other material systems, such as alloy steels and layered heterostructures, demonstrates the power of combining numerical simulations with experimental data to understand material deformation and interfacial phenomena. researchgate.netfeishen.me

Rational Design of this compound-Based Materials for Specific Applications

The rational design of this compound-based materials for specific applications is a key future research focus. This involves tailoring the composition, structure, and morphology of this compound to optimize its performance in areas such as catalysis, electronics, and thermoelectric devices. For instance, recent studies have explored the use of this compound nanocrystals as electrocatalysts for water splitting, demonstrating promising activity for the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). acs.orgnih.govresearchgate.net Future work will aim to further enhance the catalytic performance and stability through controlled synthesis and surface modification. The design of nickel-based multifunctional materials for various catalytic applications is a broader field that this compound research can contribute to, leveraging the cost-effectiveness of nickel compared to noble metals. chemrxiv.orgresearchgate.net

Understanding Complex Interfacial Phenomena in Devices

Understanding and controlling complex interfacial phenomena is critical for integrating this compound into functional devices. This includes studying reactions and interactions at the interfaces between this compound and other materials, such as semiconductors (e.g., GaAs) or metals used in contacts and interconnects. researchgate.net Interfacial reactions can significantly impact device performance and reliability. Research on interfacial reactions between nickel films and GaAs, for example, has shown the formation and dissociation of various intermetallic compounds, including NiAs. researchgate.net Studies on interfacial reactions in solder joints involving nickel metallization also highlight the complexity of intermetallic phase formation with different solder compositions. mdpi.com Future research will utilize advanced characterization techniques and theoretical modeling to gain deeper insights into these interfacial processes and develop strategies to control them.

Q & A

Q. What experimental methods are recommended for synthesizing nickel arsenide in laboratory settings?

this compound can be synthesized via hydrothermal reduction using metal foils (e.g., Ni, Co, or Cu) as reductants. Key parameters include:

  • Temperature gradients (150–300°C) to control reaction kinetics .
  • Reductant selection (e.g., copper foil facilitates sulfate reduction to sulfide phases, while nickel foil produces mixed sulfide-sulfate products) .
  • Use of autoclave systems to maintain pressure and prevent oxidation. Methodological Tip: Replicate experiments with varying reductants and temperatures to assess stoichiometric consistency.

Q. Which characterization techniques are essential for analyzing this compound’s crystal structure and bonding nature?

  • X-ray diffraction (XRD): Resolves crystallographic parameters (e.g., hexagonal NiAs structure with covalent bonding features) .
  • Transmission electron microscopy (TEM): Visualizes defects and phase boundaries.
  • Density functional theory (DFT): Models electronic structure; use Generalized Gradient Approximation (GGA) functionals (e.g., PW91) to improve accuracy over local spin density approximations .

Q. How can density functional theory (DFT) be optimized to model this compound’s electronic properties?

  • Apply GGA functionals (e.g., PW91) to account for electron density gradients and improve exchange-correlation energy calculations .
  • Validate results against experimental lattice constants and bandgap measurements.
  • Address limitations in high-pressure phase modeling by comparing with empirical data (e.g., this compound’s stability up to 60 GPa) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicological data for this compound across different cell models?

  • Systematic review: Compare in vitro studies (e.g., mouse embryo fibroblasts vs. human bronchial epithelial cells) to identify cell-specific responses .
  • Control standardization: Ensure consistent exposure durations and this compound purity levels. For example, Clemens and Landolph (2003) reported cell transformation in mouse embryo cells but did not observe similar effects in human lymphocytes .
  • Meta-analysis: Statistically aggregate data from studies like Miura et al. (1989) and Holmes et al. (2013) to assess dose-response relationships .

Q. What experimental designs are critical for studying this compound’s phase transitions under high-pressure conditions?

  • Diamond anvil cell (DAC): Apply pressures up to 300 GPa to observe structural transitions (e.g., wurtzite to this compound or cesium chloride phases) .
  • In situ XRD/Raman spectroscopy: Monitor real-time phase changes and validate against DFT predictions .
  • Temperature coupling: Investigate thermochemical stability by combining high-pressure setups with thermal gradients (e.g., 150–300°C) .

Q. How do synthesis parameters influence the stoichiometric variations in this compound compounds?

  • Variable testing: Manipulate reductant type (Ni vs. Cu), temperature, and precursor concentrations to yield distinct phases (e.g., NiAs vs. NiS₂) .
  • Quantitative analysis: Use energy-dispersive X-ray spectroscopy (EDS) to verify stoichiometry and detect impurities.
  • Statistical design: Apply factorial experiments to isolate the impact of individual parameters (e.g., temperature contributes 65% variance in phase purity) .

Methodological Best Practices

  • Reproducibility: Document synthesis protocols and characterization parameters in supplemental materials, adhering to journal guidelines (e.g., Beilstein Journal’s requirements for experimental details) .
  • Ethical data reporting: Disclose conflicts of interest and raw data availability, as emphasized in toxicological profiles .
  • Peer review alignment: Structure abstracts to highlight hypotheses, methods, and novel findings per standards in analytical chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.